N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-2-methylphenyl)ethanediamide
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Overview
Description
“N-({[2,3’-bifuran]-5-yl}methyl)-N’-(3-chloro-2-methylphenyl)ethanediamide” is a synthetic organic compound that features a bifuran moiety and a substituted ethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-({[2,3’-bifuran]-5-yl}methyl)-N’-(3-chloro-2-methylphenyl)ethanediamide” typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethanediamide group: This step involves the reaction of the bifuran derivative with an ethanediamide precursor, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Substitution with the 3-chloro-2-methylphenyl group: This can be done through nucleophilic substitution reactions, where the ethanediamide derivative reacts with a chlorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogenated reagents or organometallic compounds under conditions like Friedel-Crafts alkylation or acylation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: In the synthesis of novel polymers or materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The bifuran moiety could play a role in binding to biological targets, while the ethanediamide structure might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds might include other bifuran derivatives or ethanediamide-containing molecules. Comparisons could highlight differences in:
Chemical Structure: Variations in the substituents on the aromatic ring or the bifuran moiety.
Reactivity: Differences in how these compounds undergo chemical reactions.
Applications: Unique properties or uses in specific fields.
List of Similar Compounds
- N-({[2,3’-bifuran]-5-yl}methyl)-N’-(3-chlorophenyl)ethanediamide
- N-({[2,3’-bifuran]-5-yl}methyl)-N’-(2-methylphenyl)ethanediamide
- N-({[2,3’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11-14(19)3-2-4-15(11)21-18(23)17(22)20-9-13-5-6-16(25-13)12-7-8-24-10-12/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIXXTJAEUMDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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